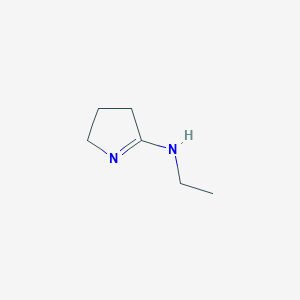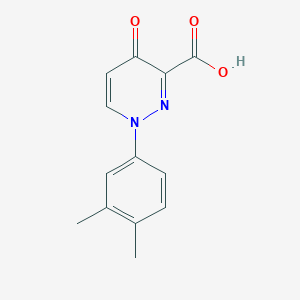![molecular formula C15H16N2OS B12116202 Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]- CAS No. 1152505-03-7](/img/structure/B12116202.png)
Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]- is a complex organic compound that features a benzenecarbothioamide core with a pyridinyl ethoxy methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenecarbothioamide with 2-(2-pyridinyl)ethanol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The pyridinyl group can facilitate binding to metal ions or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenecarbothioamide, 4-chloro-N-[2-(dimethylamino)ethyl]-N-2-pyridinyl-: Similar structure but with a chloro and dimethylamino substituent.
Benzenecarbothioamide, N-methyl-N-2-pyridinyl-: Contains a methyl group instead of the ethoxy methyl group.
Uniqueness
Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]- is unique due to its specific substituent pattern, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
1152505-03-7 |
|---|---|
Molecular Formula |
C15H16N2OS |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
4-(2-pyridin-2-ylethoxymethyl)benzenecarbothioamide |
InChI |
InChI=1S/C15H16N2OS/c16-15(19)13-6-4-12(5-7-13)11-18-10-8-14-3-1-2-9-17-14/h1-7,9H,8,10-11H2,(H2,16,19) |
InChI Key |
PTAUOSFQLPBXAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCOCC2=CC=C(C=C2)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12116125.png)
![2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione](/img/structure/B12116133.png)




![(1Z)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-3-(4-methoxyphenyl)propan-2-one](/img/structure/B12116170.png)


![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12116187.png)



